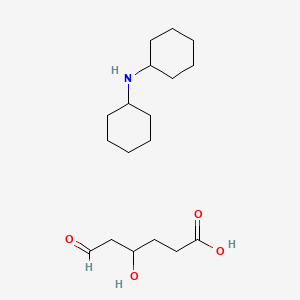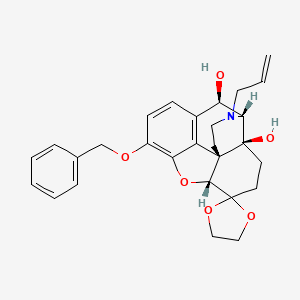
9'-(Benzyloxy)-4a',13'-diol Naloxone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9’-(Benzyloxy)-4a’,13’-diol Naloxone: is a derivative of naloxone, a well-known opioid antagonist used to counteract the effects of opioid overdose. This compound is characterized by the presence of a benzyloxy group and two hydroxyl groups at specific positions on the naloxone structure. The molecular formula of 9’-(Benzyloxy)-4a’,13’-diol Naloxone is C28H31NO5, and it has a molecular weight of 461.549 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9’-(Benzyloxy)-4a’,13’-diol Naloxone typically involves the following steps:
Starting Material: The synthesis begins with naloxone as the starting material.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting naloxone with benzyl chloride in the presence of a base such as sodium hydroxide.
Hydroxyl Group Introduction: The hydroxyl groups are introduced through a hydroxylation reaction. This can be achieved using reagents such as hydrogen peroxide or osmium tetroxide under controlled conditions.
Industrial Production Methods: Industrial production of 9’-(Benzyloxy)-4a’,13’-diol Naloxone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as chromatography.
化学反应分析
Types of Reactions:
Oxidation: 9’-(Benzyloxy)-4a’,13’-diol Naloxone can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can also undergo reduction reactions, where the carbonyl groups are reduced back to hydroxyl groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. This involves reacting the compound with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of hydroxyl compounds.
Substitution: Formation of substituted naloxone derivatives.
科学研究应用
Chemistry: 9’-(Benzyloxy)-4a’,13’-diol Naloxone is used as a precursor in the synthesis of various naloxone derivatives. It serves as an intermediate in the development of new opioid antagonists with improved pharmacological properties.
Biology: In biological research, this compound is used to study the binding affinity and selectivity of opioid receptors. It helps in understanding the molecular interactions between opioid antagonists and their receptors.
Medicine: The compound is investigated for its potential use in treating opioid overdose and addiction. It is also studied for its ability to reverse the effects of synthetic opioids such as fentanyl.
Industry: In the pharmaceutical industry, 9’-(Benzyloxy)-4a’,13’-diol Naloxone is used in the development of new formulations of naloxone for improved delivery and efficacy.
作用机制
9’-(Benzyloxy)-4a’,13’-diol Naloxone exerts its effects by binding to opioid receptors, particularly the μ-opioid receptor. It acts as an inverse agonist, displacing opioid agonists from the receptor and preventing their activation. This leads to the rapid reversal of opioid-induced respiratory depression and other central nervous system effects .
相似化合物的比较
Naloxone: The parent compound, used as a standard opioid antagonist.
Naltrexone: Another opioid antagonist with a longer duration of action.
Methylnaltrexone: A peripherally acting opioid antagonist used to treat opioid-induced constipation.
Uniqueness: 9’-(Benzyloxy)-4a’,13’-diol Naloxone is unique due to the presence of the benzyloxy group and additional hydroxyl groups, which may enhance its binding affinity and selectivity for opioid receptors. This structural modification can potentially improve its pharmacokinetic and pharmacodynamic properties compared to other opioid antagonists .
属性
分子式 |
C28H31NO6 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC 名称 |
(4'R,4'aS,7'aR,12'bS,13'R)-9'-phenylmethoxy-3'-prop-2-enylspiro[1,3-dioxolane-2,7'-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline]-4'a,13'-diol |
InChI |
InChI=1S/C28H31NO6/c1-2-13-29-14-12-26-21-19-8-9-20(32-17-18-6-4-3-5-7-18)23(21)35-25(26)28(33-15-16-34-28)11-10-27(26,31)24(29)22(19)30/h2-9,22,24-25,30-31H,1,10-17H2/t22-,24-,25-,26+,27-/m1/s1 |
InChI 键 |
OTQKLUBUTNJTAX-HHKAQOQUSA-N |
手性 SMILES |
C=CCN1CC[C@]23[C@@H]4C5(CC[C@]2([C@H]1[C@@H](C6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)O)OCCO5 |
规范 SMILES |
C=CCN1CCC23C4C5(CCC2(C1C(C6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)O)OCCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-7-(Hydroxymethyl)-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,7,10,11-tetraol](/img/structure/B13854210.png)
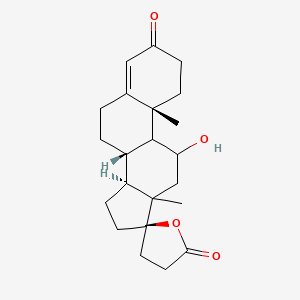

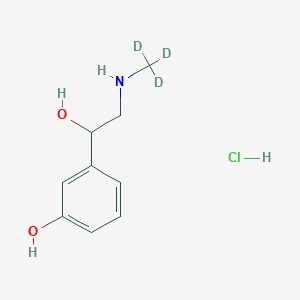


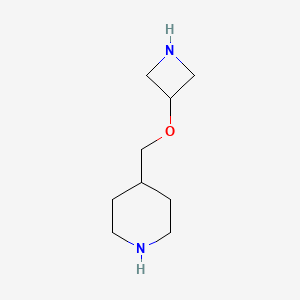
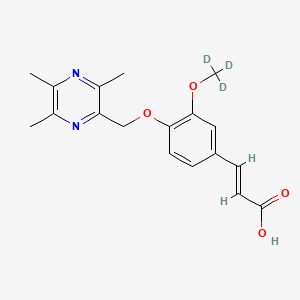

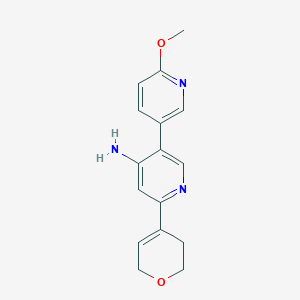
![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)
